2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
Description
Properties
IUPAC Name |
2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZRRQKYYSXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629211 | |
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175161-86-1 | |
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Introduction of the Carboxymethyl-Phenylamino Group
Cyanuric chloride reacts with N-phenylglycine (carboxymethyl-phenylamine) under controlled conditions. The primary chlorine at position 2 is replaced first due to its higher reactivity. A base such as sodium hydride or triethylamine facilitates deprotonation of the amine nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this step, as evidenced by similar protocols for disubstituted triazines.
Example Conditions
Step 2: Thiolation at Positions 4 and 6
The remaining chlorine atoms at positions 4 and 6 are replaced with thiol groups. Thiourea or hydrogen sulfide (H₂S) in alkaline media are common thiolating agents. For example, thiourea in ethanol/water under reflux introduces -SH groups via intermediate isothiouronium salts.
Example Conditions
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Reagents : 2-(N-carboxymethyl-N-phenyl)amino-4,6-dichloro-1,3,5-triazine (1 eq), thiourea (2.2 eq), NaOH (2.2 eq), ethanol/water (1:1).
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Temperature : 80°C, 4–6 hours.
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Yield : ~65–75% (extrapolated from triazine thiolation literature).
Comparative Analysis of Key Reaction Parameters
The table below synthesizes critical parameters from analogous triazine syntheses to infer optimal conditions for the target compound:
| Parameter | Step 1 (Amino Substitution) | Step 2 (Thiolation) |
|---|---|---|
| Solvent | DMF | Ethanol/water |
| Temperature | 0–5°C | 80°C |
| Reaction Time | 2–3 hours | 4–6 hours |
| Base | Sodium hydride | Sodium hydroxide |
| Yield | 70–80% | 65–75% |
Challenges and Optimization Strategies
Byproduct Formation
Monosubstituted and trisubstituted triazines are common byproducts. For instance, incomplete substitution at position 2 may yield 2-chloro-4,6-bis(N-carboxymethyl-N-phenyl)amino-1,3,5-triazine , while over-thiolation could produce trisubstituted derivatives. Column chromatography or recrystallization (e.g., using heptane) is critical for purification.
Solvent Recovery
DMF and heptane can be recovered via distillation, reducing costs and environmental impact. For the target compound, heptane recrystallization may enhance purity to >99%, as demonstrated in similar triazine purifications.
Stability Considerations
The thiol groups are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid during synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting or modifying their activity. The triazine ring and mercapto groups play a crucial role in these interactions, facilitating the binding to metal ions and other targets .
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Structural Differences and Substituent Effects
Key structural distinctions between the target compound and similar triazine derivatives include:
- Substituent Reactivity: The target compound features 4,6-dimercapto groups, which are stronger nucleophiles than the 4,6-dichloro groups in compounds like 1NHMe (2-methylamino-4,6-dichloro-1,3,5-triazine) and 1NMe2 (2-dimethylamino-4,6-dichloro-1,3,5-triazine) . Mercapto groups may facilitate disulfide bond formation or metal coordination, whereas chloro groups are prone to substitution reactions. The carboxymethyl-phenylamino substituent introduces a polar carboxylic acid group, contrasting with the nonpolar methylamino (1NHMe) or dimethylamino (1NMe2) groups in other triazines.
- Synthesis Pathways: Compounds 1NHMe and 1NMe2 are synthesized from 4,6-dichlorotriazine precursors via amine substitution . The target compound likely follows a similar route, replacing chloro groups with mercapto ligands and introducing the carboxymethyl-phenylamino group.
Physical and Thermal Properties
- Glass Transition Temperature (Tg) :
- Stability :
Data Table: Comparative Analysis of Triazine Derivatives
Biological Activity
2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine (CAS No. 175161-86-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form stable complexes with metal ions, which plays a crucial role in its biological interactions.
- Molecular Formula : C11H10N4O2S2
- Molecular Weight : 294.35 g/mol
- Structure : The compound features a triazine ring with mercapto (-SH) groups that are pivotal for its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form stable metal complexes. These complexes can modulate the activity of various biomolecules, including enzymes and receptors, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. This was demonstrated through various assays, including the DPPH assay, which measures the ability to scavenge free radicals. The compound's mercapto groups contribute to its effectiveness in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The presence of the triazine ring allows for interaction with DNA and RNA, potentially interfering with replication processes. Cytotoxicity assays revealed that treatment with this compound led to decreased viability in various cancer cell lines, including breast and prostate cancer cells .
Case Studies
Q & A
Q. How can researchers design experiments to distinguish between covalent and non-covalent interactions in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
